molecular formula C18H25NO2 B11114372 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one

Cat. No.: B11114372
M. Wt: 287.4 g/mol
InChI Key: BGHNDNXHFKPVDM-UHFFFAOYSA-N
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Description

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one is a synthetic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a phenylbutanone moiety

Preparation Methods

The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(cyclopropylmethoxy)pyrrolidine with 4-phenylbutanone under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or amines replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound can be used as a probe to study biological processes and interactions, particularly those involving the pyrrolidine ring.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to influence key biological processes at the molecular level .

Comparison with Similar Compounds

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Cyclopropylmethoxy derivatives: Compounds with the cyclopropylmethoxy group may have comparable binding affinities and selectivities.

    Phenylbutanone derivatives: These compounds feature the phenylbutanone moiety and can be used in similar applications.

The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C18H25NO2/c20-18(8-4-7-15-5-2-1-3-6-15)19-12-11-17(13-19)21-14-16-9-10-16/h1-3,5-6,16-17H,4,7-14H2

InChI Key

BGHNDNXHFKPVDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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